molecular formula C4H8N2O4 B12802078 n,n'-Dihydroxybutanediamide CAS No. 5615-93-0

n,n'-Dihydroxybutanediamide

Cat. No.: B12802078
CAS No.: 5615-93-0
M. Wt: 148.12 g/mol
InChI Key: CPNWYUNUUZVJEZ-UHFFFAOYSA-N
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Description

However, structurally related compounds include hydroxy-substituted diamines (e.g., N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine) and diamides with hydroxyl-containing substituents (e.g., N,N-bis(2-hydroxyethyl)butanediamide). For this analysis, we assume the target compound is a butanediamide derivative with hydroxyl groups attached to the amide nitrogens or adjacent substituents. Such compounds are typically explored for pharmaceutical, synthetic, or material science applications due to their polarity and hydrogen-bonding capabilities .

Properties

CAS No.

5615-93-0

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

N,N'-dihydroxybutanediamide

InChI

InChI=1S/C4H8N2O4/c7-3(5-9)1-2-4(8)6-10/h9-10H,1-2H2,(H,5,7)(H,6,8)

InChI Key

CPNWYUNUUZVJEZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NO)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n’-dihydroxybutanediamide can be achieved through several methods. One common approach involves the reaction of butanediamide with hydroxylating agents under controlled conditions. For instance, the hydroxylation of butanediamide using hydrogen peroxide in the presence of a catalyst can yield n,n’-dihydroxybutanediamide .

Industrial Production Methods: Industrial production of n,n’-dihydroxybutanediamide typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of butanediamide to the desired product .

Chemical Reactions Analysis

Types of Reactions: n,n’-Dihydroxybutanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of n,n’-dihydroxybutanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N'-Dihydroxybutanediamide analogs and structurally related compounds, based on available evidence:

Compound Name CAS Number Functional Groups Key Properties Applications References
N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine 14384-45-3 Diamine with hydroxyl groups Polar, likely hygroscopic Synthetic intermediates, coordination chemistry
N,N-bis(2-hydroxyethyl)butanediamide 1871-90-5 Diamide with hydroxyethyl substituents Soluble in polar solvents, stable at 2–8°C Research use (e.g., polymer precursors)
Acebutolol Impurity H(EP) N/A Dibutanamide with aromatic and acetyl groups High molecular weight (complex structure) Pharmaceutical impurity analysis
N,N-Diethylbutanamidine 53510-30-8 Amidines with alkyl chains Regulated under export controls Restricted industrial applications

Key Findings:

Diamides with hydroxylated substituents (e.g., ) show solubility in polar solvents, ideal for biomedical research . Amidines (e.g., ) are structurally distinct (RC(=NR)NR₂ vs. RC(=O)NR₂) and often regulated due to their use in sensitive industries .

Thermodynamic Stability :

  • Hydroxyethyl-substituted diamides (e.g., 1871-90-5) require refrigeration (2–8°C) for stability, suggesting sensitivity to thermal degradation .

Pharmaceutical Relevance :

  • Complex dibutanamide derivatives (e.g., Acebutolol impurities in ) are critical in quality control for drug manufacturing, though their applications are niche .

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